molecular formula C11H14O3 B8439752 4-Hydroxyphenylpropan-2-one ethylene ketal

4-Hydroxyphenylpropan-2-one ethylene ketal

Cat. No. B8439752
M. Wt: 194.23 g/mol
InChI Key: JAJIUWBRJAQOHS-UHFFFAOYSA-N
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Patent
US04338333

Procedure details

A solution of 1-(4-benzyloxyphenyl) propan-2-one ethylene ketal (6 g) in ethanol (100 ml) was hydrogenated at 45 psi and ambient temperature in the presence of 10% Pd/C until hydrogen uptake had ceased. The solution was filtered and evaporated to give a light coloured oil which crystallised on standing m.p. 61°-64°.
Name
1-(4-benzyloxyphenyl) propan-2-one ethylene ketal
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:21][C:4]([CH3:20])([CH2:5][C:6]2[CH:11]=[CH:10][C:9]([O:12]CC3C=CC=CC=3)=[CH:8][CH:7]=2)[O:3][CH2:2]1.[H][H]>C(O)C.[Pd]>[CH2:2]1[O:3][C:4]([CH3:20])([CH2:5][C:6]2[CH:7]=[CH:8][C:9]([OH:12])=[CH:10][CH:11]=2)[O:21][CH2:1]1

Inputs

Step One
Name
1-(4-benzyloxyphenyl) propan-2-one ethylene ketal
Quantity
6 g
Type
reactant
Smiles
C1COC(CC2=CC=C(C=C2)OCC2=CC=CC=C2)(C)O1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a light coloured oil which
CUSTOM
Type
CUSTOM
Details
crystallised

Outcomes

Product
Name
Type
Smiles
C1COC(CC2=CC=C(C=C2)O)(C)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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